
(S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine
Overview
Description
(S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C15H21BF3N3O2 and its molecular weight is 343.15 g/mol. The purity is usually 95%.
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Biological Activity
(S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the boron-containing dioxaborolane moiety and the pyrimidine structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.
Chemical Structure
The compound can be represented as follows:
The mechanism of action of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Potentially acting as an inhibitor for enzymes such as kinases or proteases.
- Interaction with Nucleic Acids : The pyrimidine structure may facilitate binding to DNA or RNA, affecting transcription or replication processes.
- Modulation of Signaling Pathways : The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for modulation of intracellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Gram-negative Bacteria : Studies have shown promising results against pathogens such as E. coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values suggesting effective bacterial growth inhibition.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
(S)-Compound | 1.0 | E. coli |
(S)-Compound | 4.0 | K. pneumoniae |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Similar compounds have demonstrated:
- Inhibition of Tumor Cell Proliferation : Studies report IC50 values in the low micromolar range against various cancer cell lines.
Compound | IC50 (µM) | Cell Line |
---|---|---|
(S)-Compound | 0.56 | HL-60 (leukemia) |
(S)-Compound | 1.0 | A549 (lung cancer) |
Case Studies
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Case Study on Antimicrobial Efficacy :
- A study focused on the synthesis and biological evaluation of derivatives related to this compound reported significant activity against antibiotic-resistant strains. The dioxaborolane moiety was crucial for enhancing the compound's interaction with bacterial targets.
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Case Study on Anticancer Properties :
- In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation pathways. Flow cytometry analysis indicated an increase in hypodiploid cells, confirming apoptotic effects.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF3N3O2/c1-13(2)14(3,4)24-16(23-13)10-8-20-12(21-9-10)22-7-5-6-11(22)15(17,18)19/h8-9,11H,5-7H2,1-4H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSRKNXYTDEQES-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC[C@H]3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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